2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride
Description
Historical Context of Thiazole-Based Sulfonyl Chlorides
The development of thiazole-based sulfonyl chlorides emerged from the broader evolution of heterocyclic chemistry during the twentieth century. Thiazole itself, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, was first systematically studied in the early 1900s and recognized for its presence in naturally occurring compounds such as vitamin thiamine. The thiazole ring system exhibits significant pi-electron delocalization and aromatic character, with calculated pi-electron density marking the carbon at position 5 as the primary site for electrophilic substitution. This fundamental understanding of thiazole reactivity patterns laid the groundwork for the subsequent development of functionalized thiazole derivatives.
The incorporation of sulfonyl chloride functionality into thiazole systems represents a relatively recent advancement in synthetic organic chemistry. Sulfonyl chlorides, characterized by the general formula RSO₂Cl, have been recognized as highly reactive electrophilic species since the mid-twentieth century. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides maintaining dominant importance in synthetic applications due to their balance of reactivity and stability. Early synthetic approaches to thiazole sulfonyl chlorides often relied on multi-step procedures involving the oxidation of thiazole thiol precursors or the direct sulfonylation of pre-formed thiazole rings.
A significant breakthrough in the synthesis of thiazole-4-sulfonyl chlorides was reported in 2012, describing a four-step preparative-scale synthesis from chloralamides. This methodology provided access to eight different 2-alkyl and aryl-substituted thiazole-4-sulfonyl chlorides with good yields and easy availability of starting materials, representing valuable advantages for accessing formerly unattainable building blocks. The development of these synthetic protocols established thiazole-4-sulfonyl chlorides as accessible synthetic intermediates for the preparation of more complex heterocyclic architectures. Contemporary research has further expanded these methodologies through photocatalytic approaches, with recent studies demonstrating the synthesis of sulfonyl chlorides from aryldiazonium salts mediated by heterogeneous photocatalysts under visible light irradiation.
Structural Significance of the 4-Bromophenyl Substituent
The 4-bromophenyl substituent at position 2 of the thiazole ring significantly influences both the electronic properties and synthetic utility of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride. The bromine atom, positioned para to the thiazole attachment point, functions as a moderate electron-withdrawing group with both inductive and mesomeric effects. This electron-withdrawing character enhances the electrophilic nature of the sulfonyl chloride functionality while simultaneously modulating the nucleophilicity of the thiazole nitrogen atom. The para-substitution pattern ensures optimal electronic communication between the bromine substituent and the thiazole ring system through the aromatic phenyl bridge.
Structural analysis reveals that the 4-bromophenyl group adopts a planar conformation relative to the thiazole ring, facilitating extended pi-conjugation throughout the molecular framework. The carbon-bromine bond length in aryl bromides typically measures approximately 190 picometers, and the presence of the bromine atom introduces significant steric bulk that can influence molecular conformations and intermolecular interactions. The para-positioning of the bromine substituent maximizes the distance from the thiazole ring, minimizing potential steric clashes while maintaining electronic communication through the aromatic system.
The bromophenyl substituent also serves as a versatile synthetic handle for further functionalization reactions. The carbon-bromine bond is readily susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at this position. This synthetic versatility makes 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride particularly valuable as an intermediate in the construction of complex molecular architectures. Additionally, the bromine substituent can participate in nucleophilic aromatic substitution reactions under appropriate conditions, further expanding the synthetic possibilities for molecular elaboration.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅BrClNO₂S₂ | |
| Molecular Weight | 338.63 g/mol | |
| Bromine Position | Para (4-position) | |
| Thiazole Substitution | 2-position | |
| Sulfonyl Chloride Position | 4-position |
Positional Isomerism in Thiazole-Sulfonyl Chloride Derivatives
Positional isomerism in thiazole-sulfonyl chloride derivatives represents a critical factor in determining both synthetic accessibility and chemical reactivity patterns. The thiazole ring system contains three distinct carbon positions (positions 2, 4, and 5) available for substitution, each exhibiting unique electronic and steric environments. Position 2, adjacent to the nitrogen atom, typically demonstrates enhanced electrophilicity due to the electron-withdrawing effect of the nitrogen, making it particularly susceptible to nucleophilic attack. Position 4, located between the nitrogen and sulfur atoms, exhibits intermediate electrophilicity, while position 5, adjacent to sulfur, often shows reduced electrophilic character.
The placement of the sulfonyl chloride group at position 4 of the thiazole ring in 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride is synthetically significant. This positioning allows for optimal electronic communication between the sulfonyl chloride functionality and both heteroatoms of the thiazole ring. Theoretical calculations indicate that position 4 represents a favorable site for sulfonyl chloride attachment due to the balanced electronic environment provided by the adjacent nitrogen and sulfur atoms. This positioning also minimizes potential intramolecular interactions that might occur with alternative substitution patterns.
Comparative analysis of thiazole-sulfonyl chloride positional isomers reveals distinct differences in reactivity patterns and synthetic utility. The 2-sulfonyl thiazole derivatives, exemplified by compounds such as 2-benzothiazolesulfonyl chloride, exhibit different electronic properties compared to their 4-substituted counterparts. Recent synthetic methodologies have demonstrated efficient approaches to 2-sulfonylthiazoles via heteroaryl carbon-hydrogen sulfonylation of thiazole nitrogen-oxides, providing modular access to this class of compounds. These 2-sulfonyl derivatives often display enhanced reactivity toward nucleophilic substitution reactions due to the direct attachment of the electron-withdrawing sulfonyl group to the electronically deficient 2-position.
The 5-substituted thiazole-sulfonyl chloride derivatives represent another important class of positional isomers. Compounds such as 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride demonstrate the feasibility of sulfonyl chloride attachment at position 5 of fused thiazole systems. These derivatives often exhibit unique reactivity patterns due to the influence of the adjacent sulfur atom, which can modulate both the electronic properties and steric accessibility of the sulfonyl chloride functionality. The synthetic approaches to 5-sulfonyl thiazoles typically require specialized methodologies due to the reduced electrophilicity of this position compared to positions 2 and 4.
| Isomer Type | Position | Electronic Character | Synthetic Accessibility |
|---|---|---|---|
| 2-Sulfonyl thiazoles | 2 | Highly electrophilic | Moderate |
| 4-Sulfonyl thiazoles | 4 | Moderately electrophilic | Good |
| 5-Sulfonyl thiazoles | 5 | Reduced electrophilicity | Challenging |
The understanding of positional isomerism effects has guided the development of regioselective synthetic strategies for thiazole-sulfonyl chloride preparation. Recent advances in photocatalytic synthesis have demonstrated that aryldiazonium salts can be converted to sulfonyl chlorides under mild conditions using visible light irradiation, with the reaction proceeding through aryl radical intermediates that subsequently react with sulfur dioxide and chlorine radicals. These methodologies have proven particularly effective for the synthesis of 4-substituted thiazole-sulfonyl chlorides, where the electronic properties of position 4 facilitate efficient radical coupling reactions. The development of these regioselective approaches has significantly enhanced the accessibility of specific positional isomers, enabling systematic structure-activity relationship studies and the exploration of unique chemical reactivity patterns associated with each substitution pattern.
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFJQCMMUZTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251667 | |
| Record name | 2-(4-Bromophenyl)-4-thiazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-38-1 | |
| Record name | 2-(4-Bromophenyl)-4-thiazolesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-thiazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes at the molecular level. For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities.
Biochemical Analysis
Biological Activity
2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring, a bromophenyl group, and a sulfonyl chloride functional group, which contribute to its reactivity and potential interactions with biological targets. The following sections will delve into the compound's biological activities, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride can be summarized as follows:
- Thiazole Ring : Provides a versatile scaffold for biological activity.
- Bromophenyl Group : Influences electronic properties and enhances reactivity.
- Sulfonyl Chloride Group : Highly reactive towards nucleophiles, facilitating covalent bond formation with biomolecules.
The mechanism of action primarily involves the sulfonyl chloride group's reactivity. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that may alter their function. Such interactions are significant in biochemical research and drug development, particularly in the context of enzyme inhibition and protein modification.
Antimicrobial Activity
Research indicates that 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride exhibits significant antimicrobial properties. Several studies have evaluated its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against pathogens such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
- Biofilm Inhibition : It has been demonstrated to inhibit biofilm formation significantly, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Properties
The compound has also been explored for its anticancer potential. Derivatives of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride have shown activity against various cancer cell lines:
- Cell Viability Assays : Studies report IC50 values indicating effective inhibition of cancer cell proliferation.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential pathway for therapeutic application .
Neuroprotective Effects
Emerging research suggests that this thiazole derivative may possess neuroprotective properties. A study highlighted its potential in mitigating neurotoxicity in vitro:
- Inhibition of Neurotoxic Compounds : The compound was effective in reducing the cytotoxic effects of neurotoxins on neuronal cells .
Comparative Analysis with Similar Compounds
To understand the unique aspects of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride | Similar thiazole ring; different bromine position | Potentially different biological activity profiles |
| 2-Amino-4-bromophenyl-1,3-thiazole | Contains an amino group instead of sulfonyl chloride | More hydrophilic; may exhibit different interactions |
| 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | Chlorine instead of bromine | Variation in reactivity and biological properties |
This table illustrates how structural modifications can influence the biological activity and reactivity profiles of thiazole derivatives.
Case Studies
Several case studies have been conducted to explore the biological activities of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride:
- Antimicrobial Evaluation : A study assessing various derivatives showed that modifications to the thiazole ring significantly affected antimicrobial efficacy. The most potent derivatives exhibited MIC values as low as 0.25 µg/mL against resistant bacterial strains .
- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 µM to 20 µM. This suggests a promising avenue for further exploration in cancer therapy .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Research indicates that derivatives of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride exhibit promising antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains. Studies have confirmed that modifications to the sulfonamide derivatives can enhance their biological activity, making them suitable candidates for further pharmacological exploration.
Anticancer Properties
The compound has been investigated for its anticancer potential. In one study, thiazole derivatives were tested against human lung adenocarcinoma cells and demonstrated significant selectivity and cytotoxicity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could enhance efficacy against cancer cell lines.
Neurobiology
Recent studies have explored the neuroprotective effects of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride derivatives. A synthesized pyrazoline derivative derived from this compound has been evaluated for its anti-neurotoxic effects, indicating potential applications in treating neurodegenerative diseases. The ability to interact with neurological targets positions this compound as a candidate for further investigation in neuropharmacology.
Material Science
In material science, compounds structurally related to 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride are utilized as building blocks for organic semiconductors. Their electronic properties make them suitable for applications in organic electronics and photonics. The thiazole moiety is particularly noted for its ability to enhance charge transport properties in polymeric materials.
Case Studies
Several case studies have successfully demonstrated the applications of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride:
- Study on Antimicrobial Activity : A series of synthesized derivatives were tested against common bacterial strains, revealing several compounds with IC50 values indicating strong antimicrobial effects .
- Anticancer Research : Investigations into the anticancer properties of thiazole derivatives showed that specific structural modifications significantly enhanced cytotoxicity against cancer cell lines such as A549 and U251 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
a. 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl Chloride
- Structure : Bromine at the meta-position of the phenyl ring (vs. para in the target compound).
- Molecular Weight : 338.63 g/mol (identical to the 4-bromo isomer).
b. 2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl Chloride
- Structure : Sulfonyl chloride at position 5 of the thiazole ring (vs. position 4).
- Molecular Weight : 338.63 g/mol (presumed; exact data conflicts in sources).
c. 5-Phenyl-1,3-thiazole-4-sulfonyl Chloride
- Structure : Phenyl group at position 5 (vs. 4-bromophenyl at position 2).
- Synthesis : Produced via oxidative chlorination of benzyl sulfide intermediates .
- Biological Activity : Converted to sulfonamides with demonstrated anticancer activity (e.g., against 60 cancer cell lines), highlighting the role of aromatic substituents in pharmacological efficacy .
Functional Group Analogues
a. 4-[(4-Bromophenyl)sulfonyl]benzoyl Chloride
Comparative Data Table
Limitations and Contradictions
- Molecular Weight Discrepancies : erroneously lists the molecular weight of 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride as 338.63 g/mol, which conflicts with its structural formula (should differ from the 4-sulfonyl isomer) .
- Biological Data Gaps: Limited in vitro or in vivo studies directly compare the target compound with its analogs, necessitating further pharmacological profiling.
Preparation Methods
General Synthetic Route
The predominant synthetic approach to 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride involves the reaction of bromobenzenesulfonyl chloride with appropriate thioamide derivatives. The key steps are:
- Starting Materials : Bromobenzenesulfonyl chloride and thioamide derivatives.
- Reaction Conditions : Typically performed in an organic solvent such as dichloromethane.
- Base Usage : Triethylamine or a similar organic base is used to neutralize the hydrogen chloride formed and to facilitate the reaction.
- Temperature Control : The reaction is conducted at low temperatures to stabilize intermediate species and avoid decomposition.
- Workup : Purification is achieved by recrystallization or chromatographic techniques.
This method ensures selective formation of the sulfonyl chloride moiety on the thiazole ring while maintaining the integrity of the bromophenyl substituent.
Detailed Synthetic Procedure
| Step | Description | Reagents and Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of thioamide precursor | Starting from 4-bromobenzaldehyde derivatives reacted with thioamide sources | Ensures the formation of the thiazole ring | |
| 2 | Sulfonylation | Reaction of thioamide with bromobenzenesulfonyl chloride | Use triethylamine as base, dichloromethane solvent, 0-5°C temperature | Low temperature critical for intermediate stability |
| 3 | Isolation and purification | Recrystallization from ethanol or column chromatography | Silica gel with hexane/ethyl acetate gradient | Purity optimization |
Research Findings and Optimization
Reaction Yields and Purity
- The reaction yields for thiazole sulfonyl chlorides prepared via the bromobenzenesulfonyl chloride route typically range from 65% to 80%, depending on reaction time, temperature, and purification methods.
- Strict control of chlorination time and temperature (usually 60–70°C in analogous systems) is essential to maximize yield and minimize side reactions.
- Purification through recrystallization or silica gel chromatography ensures high purity suitable for further chemical transformations or biological testing.
Spectroscopic Characterization
- NMR Spectroscopy : Proton NMR signals for thiazole ring protons appear between δ 7.5–8.5 ppm, with characteristic shifts due to the bromophenyl substitution.
- IR Spectroscopy : Sulfonyl chloride groups show distinctive absorption bands around 1350–1370 cm⁻¹ and 1180–1190 cm⁻¹.
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the molecular structure, bond lengths, and dihedral angles, providing definitive proof of substitution patterns.
Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromobenzenesulfonyl chloride + thioamide derivatives | Bromobenzenesulfonyl chloride, thioamide | Triethylamine base, dichloromethane solvent, low temperature (0–5°C) | High selectivity, moderate to good yield, well-established | Requires careful temperature control |
| Copper-catalyzed aerobic oxidative sulfonylation (adapted) | Aromatic ketones, sodium sulfinates, organic azides | Room temperature, air as oxidant, copper catalyst | Environmentally friendly, mild conditions | Not yet directly applied to this compound |
| Cyclization of thiosimicarbazides with bromoacetic acid | Thiosimicarbazides, bromoacetic acid, ZnCl2 catalyst | Reflux in ethanol, neutralization, crystallization | Effective for thiazole core synthesis | Multi-step, may require further sulfonylation |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-1,3-thiazole-4-sulfonyl chloride, and how can side reactions be minimized?
The synthesis typically involves cyclization and oxidative chlorination. For example, thiazole intermediates are generated using Lawesson’s reagent to promote cyclization of thiourea derivatives, followed by oxidative chlorination with Cl₂ or SO₂Cl₂ in acetic acid . Key steps include:
- Cyclization : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate is cyclized with Lawesson’s reagent to form the thiazole core.
- Oxidative chlorination : The intermediate sulfide is treated with Cl₂ in acetic acid to introduce the sulfonyl chloride group.
To minimize side reactions (e.g., over-oxidation), stoichiometric control of Cl₂ and low temperatures (0–5°C) are recommended. Purification via recrystallization or column chromatography ensures product integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the thiazole ring substitution pattern and bromophenyl integration. For example, the sulfonyl chloride group deshields adjacent protons, appearing as distinct singlets .
- FT-IR Spectroscopy : Peaks at 1360–1390 cm⁻¹ (S=O asymmetric stretching) and 1170–1190 cm⁻¹ (S=O symmetric stretching) confirm sulfonyl chloride functionality .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₆BrClNO₂S₂: calculated 352.8402) .
Q. How can purity and stability be assessed during storage?
- HPLC with UV detection (λ = 254 nm) monitors degradation products.
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 150°C).
Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group .
Advanced Questions
Q. How can contradictory crystallographic data (e.g., chirality or twinning) be resolved during structure determination?
- SHELXL Refinement : Use the Flack parameter () for enantiomorph-polarity estimation, which is robust for near-centrosymmetric structures. Avoid the η parameter, which may produce false chirality indicators .
- Twinning Analysis : For twinned crystals, employ the Hooft parameter in SHELXL to refine twin fractions and validate the correct space group .
Q. What mechanistic insights explain the regioselectivity of sulfonyl chloride formation in thiazole derivatives?
The sulfonyl chloride group forms via electrophilic aromatic substitution (EAS). The electron-withdrawing bromophenyl group directs the sulfonation to the para position of the thiazole ring. DFT calculations (e.g., B3LYP/6-31G*) show lower activation energy for sulfonation at position 4 due to resonance stabilization of the intermediate Wheland complex .
Q. How can biological activity screening be optimized for sulfonamide derivatives of this compound?
- Cell Line Panels : Test against 60+ cancer cell lines (NCI-60) to identify selectivity patterns. Use GI₅₀ (50% growth inhibition) metrics and compare to reference drugs like cisplatin .
- Pharmacophore Modeling : Prioritize derivatives with piperazine or morpholine substituents, which enhance membrane permeability and target binding (e.g., carbonic anhydrase IX inhibition) .
Q. What strategies mitigate byproduct formation during amination of the sulfonyl chloride group?
Q. How can computational modeling predict reactivity for further functionalization?
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites. The sulfonyl chloride group shows high electrophilicity (-hole), making it reactive toward amines and alcohols.
- Docking Studies : Screen derivatives against protein targets (e.g., EGFR kinase) using AutoDock Vina to prioritize synthesis .
Q. What experimental controls validate the absence of residual solvents or catalysts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
